
3,3',3'',3'''-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is a complex organic compound with a unique structure that includes multiple porphyrin units Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the pigment in red blood cells
Métodos De Preparación
The synthesis of 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid involves several steps. The synthetic route typically starts with the preparation of the porphyrin units, followed by their linkage through oxybis(methylene) bridges. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of the porphyrin units.
Reduction: Reduction reactions can alter the electronic properties of the porphyrin rings.
Substitution: The vinyl groups in the compound can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid has several scientific research applications:
Chemistry: It is used in the study of porphyrin chemistry and the development of new materials with unique electronic properties.
Biology: Its structural similarity to naturally occurring porphyrins makes it useful in studying biological processes involving heme and chlorophyll.
Industry: Used in the development of sensors and catalysts due to its stable and versatile structure.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive species that can kill cancer cells. The molecular targets and pathways involved include the cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.
Comparación Con Compuestos Similares
Compared to other porphyrin-based compounds, 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is unique due to its specific structural arrangement and the presence of multiple porphyrin units linked by oxybis(methylene) bridges. Similar compounds include:
Heme: The iron-containing porphyrin in red blood cells.
Chlorophyll: The magnesium-containing porphyrin in plants.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments. This compound’s uniqueness lies in its synthetic versatility and potential for various applications in science and industry.
Propiedades
Fórmula molecular |
C66H66N8O9 |
|---|---|
Peso molecular |
1115.3 g/mol |
Nombre IUPAC |
3-[18-[[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-23,24-dihydroporphyrin-2-yl]methoxymethyl]-13-(2-carboxyethyl)-8-ethenyl-3,7,12,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C66H66N8O9/c1-11-39-31(3)47-21-49-33(5)43(15-19-65(79)80)59(69-49)27-61-45(37(9)53(73-61)25-57-41(13-17-63(75)76)35(7)51(71-57)23-55(39)67-47)29-83-30-46-38(10)54-26-58-42(14-18-64(77)78)36(8)52(72-58)24-56-40(12-2)32(4)48(68-56)22-50-34(6)44(16-20-66(81)82)60(70-50)28-62(46)74-54/h11-12,21-28,67-70H,1-2,13-20,29-30H2,3-10H3,(H,75,76)(H,77,78)(H,79,80)(H,81,82) |
Clave InChI |
KVTKFHBMUFQLQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C=C)C(=C4CCC(=O)O)C)C(=C3COCC6=C(C7=CC8=NC(=CC9=C(C(=C(N9)C=C1C(=C(C(=CC6=N7)N1)CCC(=O)O)C)C)C=C)C(=C8CCC(=O)O)C)C)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


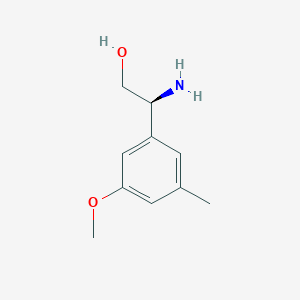
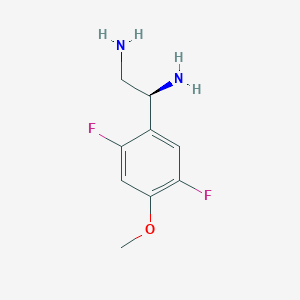
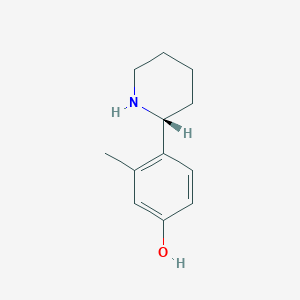

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
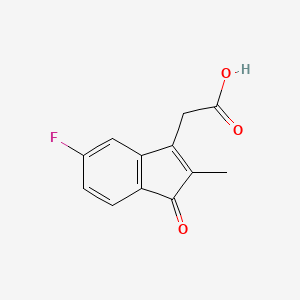
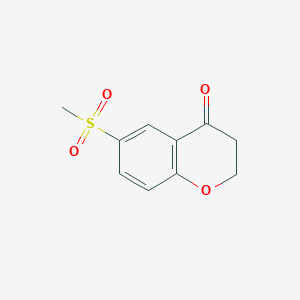
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
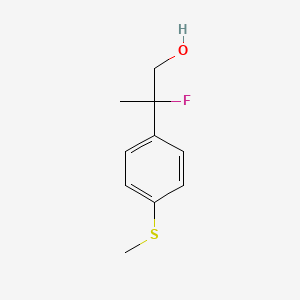
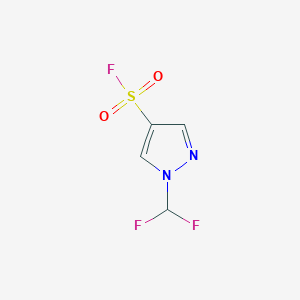
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
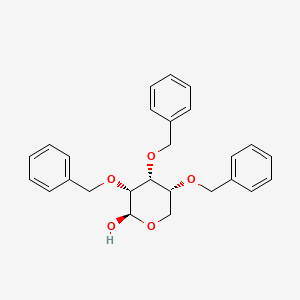
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
